molecular formula C19H20BrNO3S B2908483 Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 331962-38-0

Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

カタログ番号: B2908483
CAS番号: 331962-38-0
分子量: 422.34
InChIキー: SICAPVMHPKPZOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a functionalized tetrahydrobenzo[b]thiophene derivative characterized by:

  • 6-Methyl substitution on the tetrahydrobenzo[b]thiophene core.
  • 4-Bromobenzamido group at position 2.
  • Ethyl ester at position 3.

This compound is part of a broader class of tetrahydrobenzo[b]thiophene derivatives studied for their diverse pharmacological activities, including soluble epoxide hydrolase inhibition (sEHI) and N-methyl-D-aspartate receptor (NMDAR) modulation . Its synthesis typically involves derivatization of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2), a common precursor .

特性

IUPAC Name

ethyl 2-[(4-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO3S/c1-3-24-19(23)16-14-9-4-11(2)10-15(14)25-18(16)21-17(22)12-5-7-13(20)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICAPVMHPKPZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

化学反応の分析

Types of Reactions

Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LAH, NaBH4

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, debrominated products

    Substitution: Amino, thio, or alkoxy derivatives

作用機序

The mechanism of action of ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Structural Variations and Physicochemical Properties

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents Molecular Weight Key Modifications References
Target Compound 2-(4-Bromobenzamido), 6-methyl, 3-ethyl ester 422.29 (estimated) Bromine enhances lipophilicity; methyl improves steric stability.
Methyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 3-Methyl ester instead of ethyl 408.31 Reduced ester chain length lowers molecular weight.
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-Amino group (unmodified) 239.34 Precursor lacking bromobenzamido group; used in further derivatization.
Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-(Cyclohexylthio)propanamido 395.60 Thioether substituent alters solubility and target affinity.
EU1794-2 (Ethyl 2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) Thiazolidinone moiety ~420 (estimated) Heterocyclic addition enhances NMDAR modulation.

Key Trends :

  • Bromine Substitution : The 4-bromobenzamido group increases molecular polarizability and binding affinity to hydrophobic enzyme pockets .
  • Ester Chain Length : Ethyl esters generally exhibit better metabolic stability compared to methyl esters .
  • Core Modifications: Addition of heterocycles (e.g., thiazolidinone) or sulfur-containing groups expands pharmacological profiles .

Comparison of Yields :

  • Carbamate derivatives (e.g., 3a,b) achieve 70% yields .
  • Bromobenzamido analogs require stringent purification due to steric hindrance .

生物活性

Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiophene derivatives , characterized by a tetrahydrobenzothiophene core structure and a bromobenzamide substituent. The molecular formula is C16H18BrN1O2SC_{16}H_{18}BrN_{1}O_{2}S, indicating the presence of various functional groups that may influence its biological interactions.

1. Antitumor Activity

Research has indicated that derivatives of benzothiophene exhibit significant antitumor properties. For instance, compounds similar to ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown cytotoxic activity against various cancer cell lines.

  • Case Study : A study evaluated the antitumor activity of a related compound with an IC50 range from 23.2 to 49.9 μM against breast cancer cells (MCF-7) . The compound induced apoptosis and cell cycle arrest at the G2/M phase, demonstrating its potential as an anticancer agent.
CompoundIC50 (μM)Mechanism of Action
Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate23.2 - 49.9Induces apoptosis; cell cycle arrest
Related Compound A52.9 - 95.9Moderate cytotoxicity; apoptosis induction

The precise mechanisms through which ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cancer progression.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways leading to programmed cell death in malignant cells .

In Vitro Studies

In vitro studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. For example:

  • A derivative was tested against Mycobacterium tuberculosis (Mtb) with an observed minimum bactericidal concentration (MBC) of less than 5μM5\mu M, showcasing its potential as an antimicrobial agent .

In Vivo Studies

Animal studies have shown improvements in hematological parameters when treated with related compounds:

  • Hematological Improvements : In a study involving tumor-bearing mice, treatment with a related benzothiophene derivative significantly restored hemoglobin and red blood cell levels compared to untreated controls .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

The compound is synthesized via a multi-step protocol:

  • Step 1 : Prepare the tetrahydrobenzo[b]thiophene core using the Gewald reaction. This involves reacting cyclohexanone derivatives (e.g., 6-methylcyclohexanone) with ethyl cyanoacetate and elemental sulfur in ethanol under reflux (24–48 hours) with triethylamine as a catalyst .
  • Step 2 : Introduce the 4-bromobenzamido group via amide coupling. Activate 4-bromobenzoic acid with coupling agents like HATU or EDC/HOBt, followed by reaction with the amine group on the tetrahydrobenzo[b]thiophene intermediate. Purification is typically done via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Yield Optimization : Adjust reaction temperatures (60–80°C) and solvent polarity (DMF or DMSO) to improve selectivity and yield (reported yields: 60–85%) .

Q. How is the compound structurally characterized in academic research?

Key analytical methods include:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., methyl group at position 6, bromobenzamido at position 2). Typical shifts: aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at δ 166–168 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+^+: ~450–460 Da) and isotopic patterns for bromine .
  • X-ray Crystallography : Used sparingly due to crystallization challenges, but provides definitive confirmation of stereochemistry in related tetrahydrobenzo[b]thiophene derivatives .

Q. What preliminary biological screening data exist for this compound?

While direct data are limited, structurally analogous compounds exhibit:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli in derivatives with similar brominated aromatic systems .
  • Anticancer Potential : IC50_{50} values of 10–50 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, attributed to the bromobenzamido group’s halogen bonding with cellular targets .

Advanced Research Questions

Q. How does the bromine substitution impact the compound’s bioactivity compared to non-halogenated analogs?

  • Mechanistic Insight : Bromine enhances binding affinity to enzymes (e.g., kinases) via halogen bonding, as shown in molecular docking studies with similar bromobenzamido-thiophene derivatives. This increases inhibitory potency by 3–5 fold compared to chlorine or hydrogen analogs .
  • Metabolic Stability : Bromine reduces oxidative metabolism in liver microsomes, improving half-life (t1/2_{1/2} > 2 hours in murine models) .

Q. What strategies are recommended to resolve contradictory activity data in structurally similar compounds?

  • Case Study : Derivatives with methyl vs. ethyl substitutions at position 6 show divergent anticancer activities. Use 3D-QSAR modeling to correlate steric/electronic parameters with bioactivity. For example, methyl groups enhance steric complementarity in hydrophobic enzyme pockets .
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm whether activity discrepancies arise from affinity vs. solubility issues .

Q. How can reaction byproducts during synthesis be systematically identified and minimized?

  • Byproduct Analysis : Use LC-MS to detect common impurities (e.g., over-alkylated products or hydrolyzed esters). For example, incomplete amide coupling generates residual amine intermediates (~5–15% yield loss) .
  • Process Optimization : Replace polar aprotic solvents (DMF) with dichloromethane to suppress hydrolysis. Add molecular sieves to scavenge water during amide bond formation .

Methodological Notes

  • Contradiction Handling : When conflicting bioactivity arises (e.g., methyl vs. ethyl substitutions), use free-energy perturbation (FEP) calculations to model binding interactions and guide synthetic prioritization .
  • Advanced Purification : Employ preparative HPLC with C18 columns (MeCN/H2_2O + 0.1% TFA) for high-purity (>99%) batches required for in vivo studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。